Thalifoline
Overview
Description
Thalifoline is an isoquinoline alkaloid that has been identified in various plant species.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalifoline can be synthesized through the cyclisation reaction of β-phenylethyl isocyanate to N-methylisoquinoline lactam using Magic Methyl. Additionally, the regioselective cleavage of aromatic methoxyl groups with methionine and methanesulphonic acid is employed .
Industrial Production Methods: The industrial production of this compound involves the use of advanced organic synthesis techniques to ensure high yield and purity. The process typically includes multiple steps of purification and characterization to meet the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: Thalifoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .
Scientific Research Applications
Thalifoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic effects, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of thalifoline involves its interaction with specific molecular targets. It is known to inhibit fungal growth by interfering with the cell wall synthesis of fungi. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of key enzymatic processes within the fungal cells .
Comparison with Similar Compounds
- Corypalline
- Cherylline
- N-methylcorydaldine
- Liriodenine
Comparison: Thalifoline is unique among these compounds due to its specific antifungal properties and the particular synthetic routes used for its production. While other isoquinoline alkaloids like corypalline and cherylline share some structural similarities, this compound’s distinct chemical reactions and applications set it apart .
Properties
IUPAC Name |
7-hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-4-3-7-5-10(15-2)9(13)6-8(7)11(12)14/h5-6,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKMGEQXTYQXGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176208 | |
Record name | Thalifoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21796-15-6 | |
Record name | 3,4-Dihydro-7-hydroxy-6-methoxy-2-methyl-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21796-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thalifoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021796156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thalifoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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